Propyl vinyl ether

Catalog No.
S592362
CAS No.
764-47-6
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl vinyl ether

CAS Number

764-47-6

Product Name

Propyl vinyl ether

IUPAC Name

1-ethenoxypropane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3

InChI Key

OVGRCEFMXPHEBL-UHFFFAOYSA-N

SMILES

CCCOC=C

Synonyms

propyl vinyl ether

Canonical SMILES

CCCOC=C

Monomer for Polymer Synthesis

PVE acts as a monomer, a building block for creating new polymers. Researchers are interested in PVE for several reasons:

  • Specialty Polymers: PVE readily participates in polymerization reactions, forming copolymers and specialty polymers with unique properties. These polymers can be tailored for specific applications such as high-performance coatings, adhesives, and electronic materials [].
  • Modification of Existing Polymers: PVE can be incorporated into existing polymers to alter their characteristics. This allows for the creation of materials with improved properties like flexibility, adhesion, or water resistance [].

Solvent in Various Research Applications

PVE's properties as a solvent make it valuable in scientific research:

  • Dissolving Diverse Materials: PVE effectively dissolves a wide range of materials, including fats, oils, resins, and some polymers. This makes it a versatile tool for research involving these materials [].
  • Specific Studies: PVE finds use in specific research areas like isolating natural products from plant or animal tissues or studying the behavior of certain chemicals in solution [].

Propyl vinyl ether is an organic compound with the molecular formula C5_5H10_{10}O. It is classified as a vinyl ether, characterized by the presence of a vinyl group (–CH=CH2_2) attached to an ether functional group (–O–). This compound appears as a colorless, flammable liquid with a sweet odor, and it is primarily used in chemical synthesis and polymerization processes. Propyl vinyl ether is known for its reactivity, particularly in forming polymers and copolymers, making it significant in various industrial applications.

Currently, there is no extensive research on the specific mechanism of action of PVE in biological systems.

PVE is a flammable liquid with a flash point of -26 °C []. It can be irritating to the eyes and skin and may cause respiratory problems upon inhalation.

  • Safety precautions: Standard laboratory safety practices should be followed when handling PVE, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Polymerization: It readily undergoes polymerization to form poly(propyl vinyl ether), which is utilized in adhesives, coatings, and sealants.
  • Reactions with Radicals: Propyl vinyl ether can react with hydroxyl radicals (OH) and other reactive species in the atmosphere, influencing its environmental fate. The rate constants for these reactions have been studied to assess its atmospheric degradation mechanisms .
  • Nucleophilic Substitution: The ether group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Several methods exist for synthesizing propyl vinyl ether:

  • Alkylation of Vinyl Alcohol: This method involves the reaction of vinyl alcohol with propyl halides under acidic conditions.
  • Dehydration of Propylene Glycol: Propylene glycol can be dehydrated to yield propyl vinyl ether through catalytic processes.
  • Vinylation of Alcohols: Alcohols can be reacted with acetylene in the presence of a catalyst to produce vinyl ethers, including propyl vinyl ether.

These synthesis routes allow for the production of propyl vinyl ether with varying degrees of purity and yield depending on the specific conditions employed.

Propyl vinyl ether has diverse applications across various industries:

  • Polymer Production: It is extensively used as a monomer in the synthesis of polymers and copolymers for adhesives, coatings, and sealants.
  • Chemical Intermediates: The compound serves as an intermediate in the production of other chemicals and materials.
  • Laboratory Reagent: In research settings, it is used as a reagent in organic synthesis and analytical chemistry.

Studies on the interactions of propyl vinyl ether focus on its reactivity with atmospheric radicals such as hydroxyl radicals. These interactions are crucial for understanding its environmental impact, particularly its degradation pathways in the atmosphere. Research has shown that propyl vinyl ether reacts with hydroxyl radicals at significant rates, influencing its atmospheric lifetime and potential effects on air quality .

Propyl vinyl ether shares structural similarities with various other vinyl ethers. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Ethyl Vinyl EtherC4_4H8_8OLower boiling point; commonly used in similar applications.
Butyl Vinyl EtherC6_6H12_{12}OHigher molecular weight; used in specialized polymer applications.
Isobutyl Vinyl EtherC6_6H12_{12}OBranched structure; offers different reactivity patterns compared to linear ethers.
Perfluoro Propyl Vinyl EtherC3_3F7_7OCH=CH2_2Contains fluorine; exhibits unique atmospheric chemistry due to fluorination.

Uniqueness of Propyl Vinyl Ether: Propyl vinyl ether's unique balance between reactivity and stability makes it particularly valuable in industrial applications compared to both lighter and heavier analogs. Its ability to participate readily in polymerization while maintaining manageable toxicity levels distinguishes it from other similar compounds.

XLogP3

1.7

Boiling Point

65.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

764-47-6

General Manufacturing Information

Propane, 1-(ethenyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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